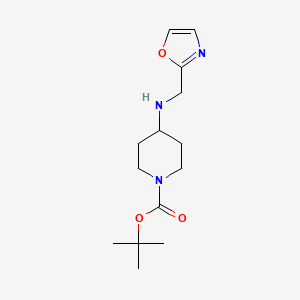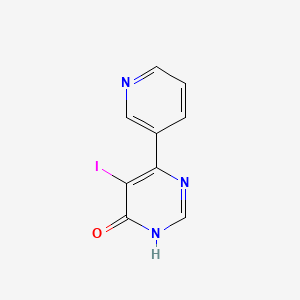
5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and hydroxyl groups in its structure makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol typically involves the iodination of a pyrimidine derivative. One common method is the reaction of 6-(pyridin-3-yl)pyrimidin-4-ol with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts are often employed in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound.
科学的研究の応用
5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is used in the development of probes for studying biological processes and interactions at the molecular level.
Materials Science: It is employed in the design of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzyme activity or modulating protein-protein interactions. The iodine and hydroxyl groups play crucial roles in binding to the active sites of target molecules, thereby affecting their function .
類似化合物との比較
Similar Compounds
6-(pyridin-3-yl)pyrimidin-4-ol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: Another halogenated derivative with distinct chemical behavior.
Uniqueness
The presence of the iodine atom in 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol makes it particularly useful for certain types of chemical reactions, such as cross-coupling and substitution, where iodine’s larger atomic size and reactivity can be advantageous. This sets it apart from its bromine and chlorine analogs, which may not perform as well under the same conditions .
特性
分子式 |
C9H6IN3O |
|---|---|
分子量 |
299.07 g/mol |
IUPAC名 |
5-iodo-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6IN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14) |
InChIキー |
JNENQUVJKAAZOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NC=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B11792264.png)


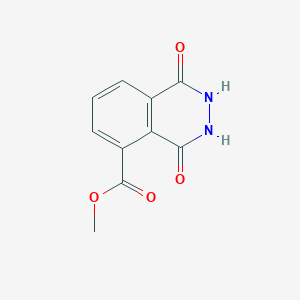


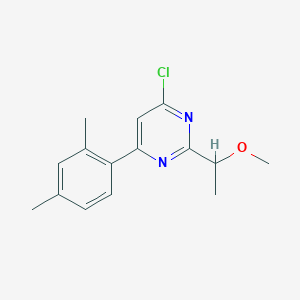
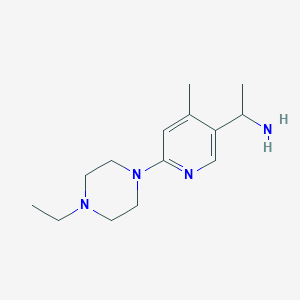



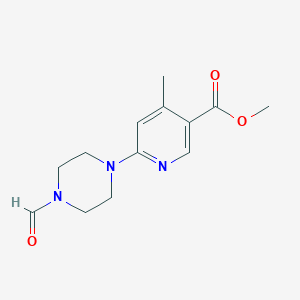
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
